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Preclinical Evidence for Olutasidenib in IDH1-Mutated Cancers: A Technical Guide

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Compound of Interest		
Compound Name:	Olutasidenib	
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1.0 Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a recurring feature in several cancers, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma.[1][2][3] These mutations confer a neomorphic enzymatic activity, causing the reduction of α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][4] The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, such as TET DNA hydroxylases and Jumonji-C domain-containing histone demethylases, leading to widespread epigenetic dysregulation characterized by DNA and histone hypermethylation.[1][5][6] This altered epigenetic landscape ultimately results in a block of cellular differentiation, a key driver of oncogenesis in these malignancies.[1][5][7]

Olutasidenib (formerly FT-2102) is a potent, selective, orally bioavailable, and brain-penetrant small-molecule inhibitor of mutant IDH1 (mIDH1).[8][9][10] It was developed to specifically target the mutated enzyme, reduce 2-HG levels, and thereby restore normal cellular differentiation.[9][11] This technical guide summarizes the key preclinical evidence for **Olutasidenib**, detailing its mechanism of action, efficacy in various models, and the experimental protocols used to generate this evidence.

2.0 Mechanism of Action

Olutasidenib's therapeutic effect is rooted in its ability to selectively inhibit the mutated IDH1 enzyme, leading to a cascade of downstream effects that reverse the oncogenic state.

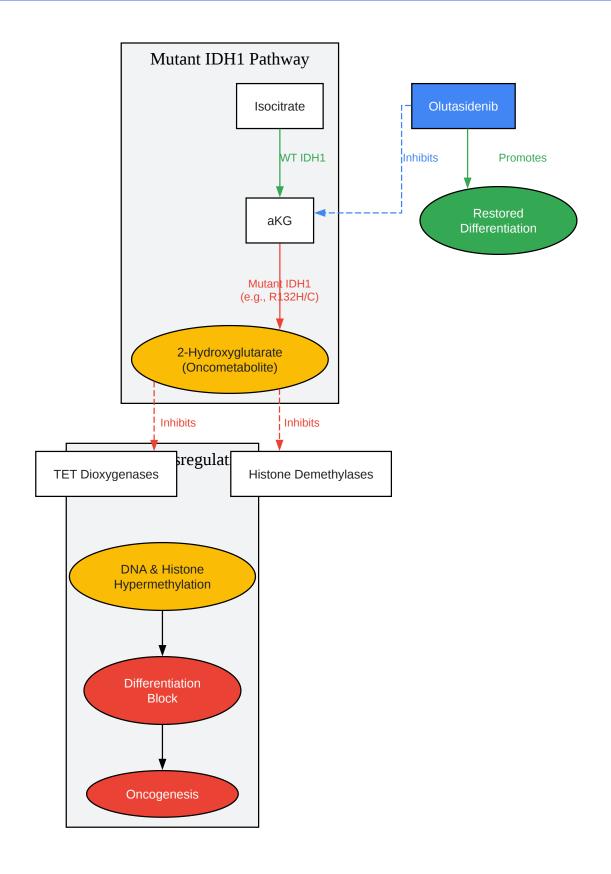




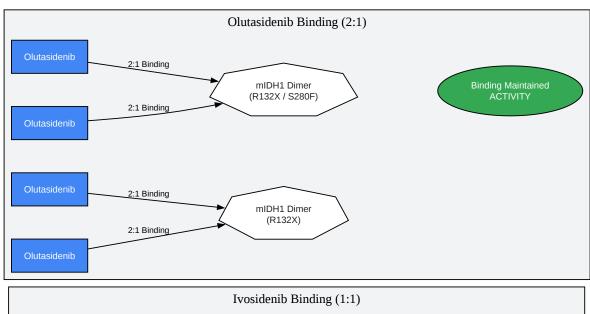


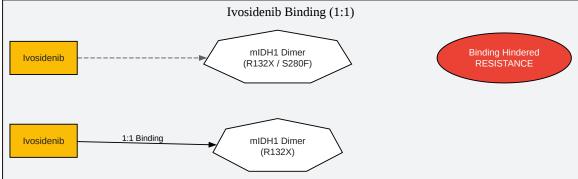
- 2.1 Selective Inhibition of Mutant IDH1 and 2-HG Production Preclinical studies have demonstrated that **Olutasidenib** is a highly potent and selective inhibitor of various IDH1 mutations, including R132H, R132C, R132L, R132S, and R132G.[4][7] It displays minimal activity against wild-type IDH1 and has no inhibitory activity against mutated IDH2 proteins.[4] [7] In IDH1-mutant leukemia and glioma cell lines, treatment with **Olutasidenib** led to a greater than 90% reduction in 2-HG levels.[11] This on-target activity was confirmed in vivo, where **Olutasidenib** administration reduced intratumoral 2-HG concentrations in xenograft mouse models.[11]
- 2.2 Reversal of Epigenetic Dysregulation and Induction of Differentiation The primary oncogenic effect of mIDH1 is the 2-HG-mediated block in cellular differentiation.[1][5] By reducing 2-HG levels, **Olutasidenib** restores the activity of α-KG-dependent enzymes. This leads to the reversal of aberrant DNA and histone hypermethylation, key epigenetic marks that maintain the differentiation block.[1][5][6] In preclinical models, this mechanism was validated by the observation that **Olutasidenib** treatment of primary human IDH1-mutant AML cells induced their differentiation into mature granulocytic and monocytic cells.[7][12]



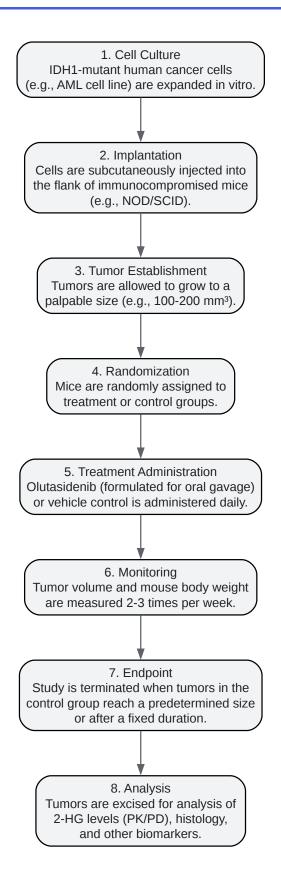












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